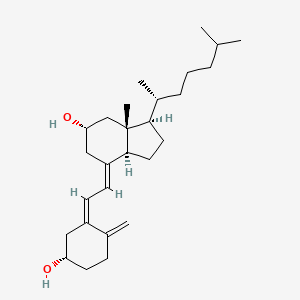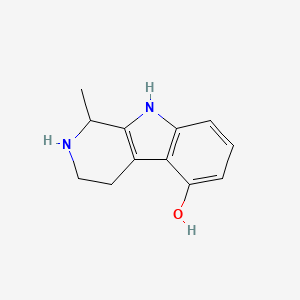![molecular formula C28H46N2 B1259717 (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene](/img/structure/B1259717.png)
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene is a member of the madangamine family of alkaloids, which are characterized by their complex pentacyclic fused-ring system containing two nitrogen atoms. These compounds were originally isolated from marine sponges of the Xestospongia genus . This compound, like its congeners, exhibits significant cytotoxicity against various cancer cell lines, making it a compound of interest in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The enantioselective total synthesis of (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene has been achieved through a series of 30 steps. Key steps include a catalytic and highly enantioselective desymmetrizing intramolecular Michael addition reaction of a prochiral ketone to a tethered β, β′-disubstituted nitroolefin . This reaction efficiently constructs a chiral bicyclic core with near-perfect enantio- and diastereo-selectivity, establishing three stereogenic centers, including a quaternary carbon . Following this, the synthesis involves a mild one-pot oxidative lactamization of an amino alcohol, a two-step Z-selective olefination of a sterically hindered ketone, and ring-closing metatheses to install the two macrocyclic rings .
Industrial Production Methods: While the industrial production of this compound is not yet established due to its complex synthesis, the development of scalable synthetic routes is a focus of ongoing research. The high enantioselectivity and diastereoselectivity achieved in the laboratory synthesis provide a promising foundation for future industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form lactams.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the nitrogen atoms, are common.
Common Reagents and Conditions:
Oxidative Lactamization: This reaction typically uses mild oxidizing agents to convert amino alcohols to lactams.
Z-Selective Olefination: This reaction employs specific olefination reagents to achieve high selectivity.
Ring-Closing Metathesis: Catalysts such as Grubbs’ catalyst are used for the formation of macrocyclic rings.
Major Products: The major products formed from these reactions include various intermediates that lead to the final pentacyclic structure of this compound .
Wissenschaftliche Forschungsanwendungen
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene has several scientific research applications:
Wirkmechanismus
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene is part of the madangamine family, which includes Madangamine A, B, C, D, and F . These compounds share a common pentacyclic core but differ in the structure of the D ring . Compared to its congeners, this compound is unique due to its specific ring structure and the presence of certain functional groups that contribute to its distinct biological activity . The comparison highlights the importance of structural variations in determining the biological properties of these compounds .
Vergleich Mit ähnlichen Verbindungen
- Madangamine A
- Madangamine B
- Madangamine C
- Madangamine D
- Madangamine F
These compounds, like (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene, exhibit significant cytotoxicity and are of interest in medicinal chemistry .
Eigenschaften
Molekularformel |
C28H46N2 |
|---|---|
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene |
InChI |
InChI=1S/C28H46N2/c1-2-5-9-13-17-29-21-25-19-24-15-11-7-3-6-10-14-18-30-23-28(22-29,16-12-8-4-1)26(25)20-27(24)30/h3,7,15,25-27H,1-2,4-6,8-14,16-23H2/b7-3-,24-15-/t25-,26-,27+,28-/m1/s1 |
InChI-Schlüssel |
GLHSTLLNLJNYMI-IQXNDIDSSA-N |
Isomerische SMILES |
C1CCCCCN2C[C@H]3C/C/4=C/C/C=C\CCCCN5[C@H]4C[C@H]3[C@](C2)(C5)CCCC1 |
Kanonische SMILES |
C1CCCCCN2CC3CC4=CCC=CCCCCN5C4CC3C(C2)(C5)CCCC1 |
Synonyme |
madangamine E |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S,7R,8R,9S,10S,13R,16S)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one](/img/structure/B1259636.png)




![(3R,3aR,5aS,6S,9aR,9bS)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-6-pentyl-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene](/img/structure/B1259642.png)




![(E,2S)-4-[(1S,3R,8S,9S,10R,12R)-9-hydroxy-2,7,11-trioxatricyclo[8.5.0.03,8]pentadec-13-en-12-yl]but-3-ene-1,2-diol](/img/structure/B1259649.png)


